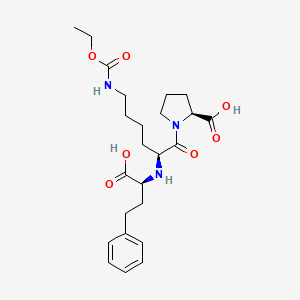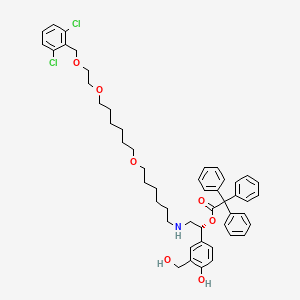![molecular formula C38H58CoN2O4 B13852169 (Acetato-kO)[[2,2'-[1,2-cyclohexanediylbis[(nitrilo-kN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kO]](2-)]-, [SP-5-13-(1R-trans)]-cobalt](/img/structure/B13852169.png)
(Acetato-kO)[[2,2'-[1,2-cyclohexanediylbis[(nitrilo-kN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kO]](2-)]-, [SP-5-13-(1R-trans)]-cobalt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (Acetato-kO)[2,2’-[1,2-cyclohexanediylbis[(nitrilo-kN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kO]]-, [SP-5-13-(1R-trans)]-cobalt is a coordination complex that features a cobalt center coordinated to a ligand system derived from 1,2-cyclohexanediamine and 3,5-di-tert-butylsalicylaldehyde. This compound is known for its catalytic properties and is used in various asymmetric synthesis reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Acetato-kO)[2,2’-[1,2-cyclohexanediylbis[(nitrilo-kN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kO]]-, [SP-5-13-(1R-trans)]-cobalt typically involves the following steps:
Formation of the Schiff Base Ligand: The reaction between 1,2-cyclohexanediamine and 3,5-di-tert-butylsalicylaldehyde forms the Schiff base ligand.
Complexation with Cobalt: The Schiff base ligand is then reacted with a cobalt salt, such as cobalt acetate, under inert conditions to form the desired coordination complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and inert atmosphere to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
The compound (Acetato-kO)[2,2’-[1,2-cyclohexanediylbis[(nitrilo-kN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kO]]-, [SP-5-13-(1R-trans)]-cobalt undergoes various types of reactions, including:
Oxidation: The cobalt center can undergo oxidation reactions, often changing its oxidation state.
Reduction: The compound can also participate in reduction reactions, where the cobalt center is reduced.
Substitution: Ligand substitution reactions can occur, where one or more ligands around the cobalt center are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are often used.
Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand or by changing the solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(III) complexes, while reduction may produce cobalt(I) or cobalt(0) species.
Aplicaciones Científicas De Investigación
The compound (Acetato-kO)[2,2’-[1,2-cyclohexanediylbis[(nitrilo-kN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kO]]-, [SP-5-13-(1R-trans)]-cobalt has several scientific research applications:
Chemistry: It is widely used as a catalyst in asymmetric synthesis, particularly in the epoxidation of olefins and other enantioselective reactions.
Biology: The compound’s catalytic properties are explored in biochemical reactions and enzyme mimetics.
Medicine: Research is ongoing into its potential use in drug synthesis and as a therapeutic agent.
Industry: It is used in the production of fine chemicals and pharmaceuticals due to its efficiency in catalyzing specific reactions.
Mecanismo De Acción
The mechanism by which (Acetato-kO)[2,2’-[1,2-cyclohexanediylbis[(nitrilo-kN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kO]]-, [SP-5-13-(1R-trans)]-cobalt exerts its effects involves the coordination of substrates to the cobalt center, facilitating various catalytic processes. The molecular targets include olefins and other unsaturated compounds, where the cobalt complex acts as a Lewis acid to activate the substrate for further reaction.
Comparación Con Compuestos Similares
Similar Compounds
(R,R)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese (III) chloride:
(R,R)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminochromium (III) chloride: Another similar compound used in asymmetric catalysis.
Uniqueness
The uniqueness of (Acetato-kO)[2,2’-[1,2-cyclohexanediylbis[(nitrilo-kN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kO]]-, [SP-5-13-(1R-trans)]-cobalt lies in its cobalt center, which provides distinct catalytic properties compared to manganese and chromium analogs. This allows for different reactivity and selectivity in various catalytic processes.
Propiedades
Fórmula molecular |
C38H58CoN2O4 |
|---|---|
Peso molecular |
665.8 g/mol |
Nombre IUPAC |
acetic acid;cobalt;2,4-ditert-butyl-6-[[(1R,2R)-2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol |
InChI |
InChI=1S/C36H54N2O2.C2H4O2.Co/c1-33(2,3)25-17-23(31(39)27(19-25)35(7,8)9)21-37-29-15-13-14-16-30(29)38-22-24-18-26(34(4,5)6)20-28(32(24)40)36(10,11)12;1-2(3)4;/h17-22,29-30,39-40H,13-16H2,1-12H3;1H3,(H,3,4);/t29-,30-;;/m1../s1 |
Clave InChI |
DKYYLUMGYSQNKD-SEILFYAJSA-N |
SMILES isomérico |
CC(=O)O.CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=N[C@@H]2CCCC[C@H]2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O.[Co] |
SMILES canónico |
CC(=O)O.CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O.[Co] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[6-(2-chloroethyl)-3-methyl-7,8-dihydroimidazo[4,5-h][1,4]benzothiazin-2-yl]butanoic acid;hydrochloride](/img/structure/B13852099.png)
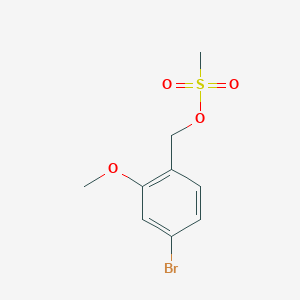
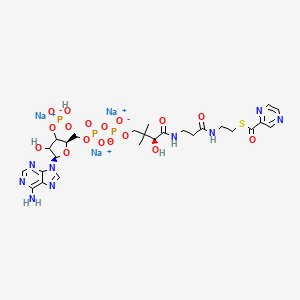

![methyl 2-amino-5-[5-(aminomethyl)-1H-indol-2-yl]-1,3-thiazole-4-carboxylate](/img/structure/B13852118.png)


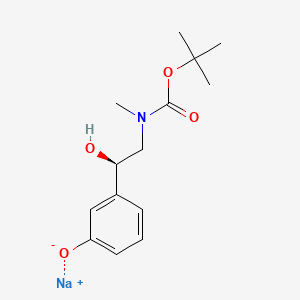
![tert-butyl N-[2-[1-(6-carbamoyl-7-methylthieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl]ethyl]carbamate](/img/structure/B13852138.png)

